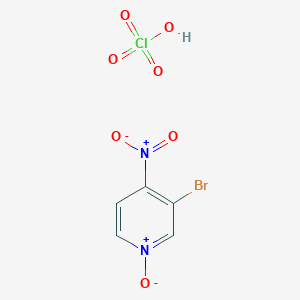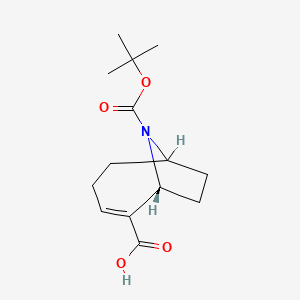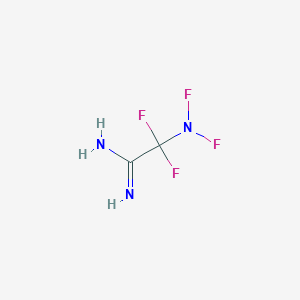
(Difluoroamino)(difluoro)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Difluoroamino)(difluoro)ethanimidamide is a compound of interest in various fields of chemistry due to its unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of difluoromethyl derivatives and strong acids to facilitate the substitution reactions . Another approach involves the fluorination of suitable precursors using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or aminodifluorosulfinium tetrafluoroborate salts .
Industrial Production Methods
Industrial production of (Difluoroamino)(difluoro)ethanimidamide may involve large-scale fluorination processes using stable and efficient fluorinating agents. These methods are designed to ensure high yields and purity of the final product while minimizing the formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
(Difluoroamino)(difluoro)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the difluoro groups to other functional groups.
Substitution: The difluoroamino and difluoro groups can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve controlled temperatures and the use of solvents that stabilize the intermediates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted ethanimidamide derivatives .
Scientific Research Applications
(Difluoroamino)(difluoro)ethanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of fluorinated polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (Difluoroamino)(difluoro)ethanimidamide involves its interaction with molecular targets through its difluoroamino and difluoro groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved may include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroalkanes: Compounds with similar difluoro groups but different backbones.
Difluoroaniline: Contains difluoro groups attached to an aniline backbone.
Difluoromethyl derivatives: Compounds with difluoromethyl groups attached to various backbones.
Uniqueness
Its ability to undergo a variety of chemical reactions and form stable complexes makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
115983-81-8 |
|---|---|
Molecular Formula |
C2H3F4N3 |
Molecular Weight |
145.06 g/mol |
IUPAC Name |
2-(difluoroamino)-2,2-difluoroethanimidamide |
InChI |
InChI=1S/C2H3F4N3/c3-2(4,1(7)8)9(5)6/h(H3,7,8) |
InChI Key |
NCGAXDHNENQMIK-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)(C(N(F)F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


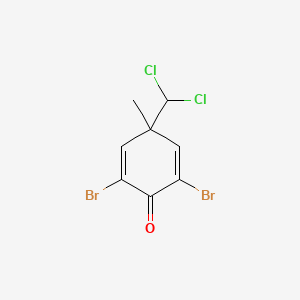
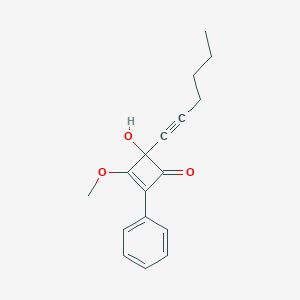
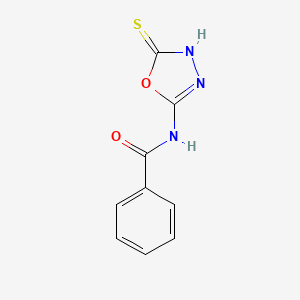
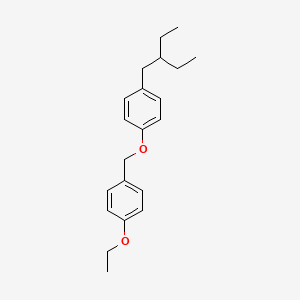
![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
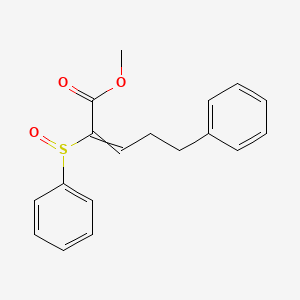
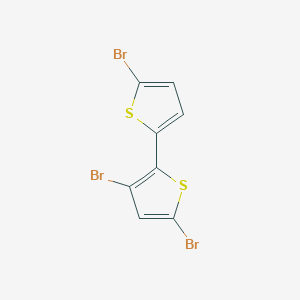
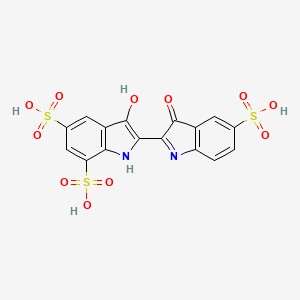
![Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14289597.png)
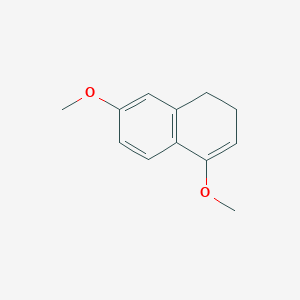
![1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14289610.png)
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)
